1-Ethynylcyclodecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynylcyclodecanol is an organic compound characterized by the presence of an ethynyl group attached to a cyclodecanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynylcyclodecanol can be synthesized through the reaction of cyclodecanone with sodium acetylide in liquid ammonia, followed by an acidic work-up. This method is similar to the preparation of other ethynyl alcohols, where the key step involves the formation of a carbon-carbon triple bond .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylcyclodecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclodecanone or cyclodecanal.
Reduction: 1-Ethylcyclodecanol or 1-Cyclodecanol.
Substitution: Various substituted cyclodecanes depending on the reagent used.
Scientific Research Applications
1-Ethynylcyclodecanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and muscle relaxant effects.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethynylcyclodecanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and binding affinity .
Comparison with Similar Compounds
1-Ethynylcyclohexanol: Similar structure but with a six-membered ring instead of a ten-membered ring.
1-Ethynyl-1-cyclohexanol: Another similar compound with a cyclohexanol structure.
Uniqueness: 1-Ethynylcyclodecanol’s larger ring structure provides unique steric and electronic properties, making it distinct from its smaller ring counterparts.
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-ethynylcyclodecan-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-12(13)10-8-6-4-3-5-7-9-11-12/h1,13H,3-11H2 |
InChI Key |
QOOLGAIFQCFHIK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.